

# Comprehensive Thermodynamic Profile & Characterization of [2-(Methoxymethyl)oxolan-2-yl]methanol

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	[2-(Methoxymethyl)oxolan-2-yl]methanol
CAS No.:	1936686-87-1
Cat. No.:	B2983994

[Get Quote](#)

## Executive Summary & Chemical Identity

**[2-(Methoxymethyl)oxolan-2-yl]methanol** (CAS: 1936686-87-1) is a specialized, functionalized tetrahydrofuran derivative featuring a quaternary carbon at the 2-position.<sup>[1][2]</sup> Structurally, it combines the cyclic ether motif of tetrahydrofuran (THF) with both a primary alcohol (hydroxymethyl) and an acyclic ether (methoxymethyl) moiety.

This unique architecture—a "hybrid" of a cyclic ether, a glycol ether, and a primary alcohol—imparts distinct thermodynamic behaviors critical for its use as a chiral building block or specialized solvent in pharmaceutical synthesis (e.g., pyrazolo-pyrimidine inhibitors).

## Structural Analysis & Stereochemistry

The molecule possesses a single chiral center at the C2 position of the oxolane ring. The quaternary substitution creates significant steric bulk, influencing its volumetric properties and viscosity compared to its monosubstituted analog, Tetrahydrofurfuryl alcohol (THFA).

- IUPAC Name: [2-(Methoxymethyl)tetrahydrofuran-2-yl]methanol[3]
- Molecular Formula:
- Molecular Weight: 146.19 g/mol
- Key Functional Groups:
  - Oxolane Ring: Cyclic constraint, Lewis base (H-bond acceptor).
  - Hydroxymethyl (-CH<sub>2</sub>OH): H-bond donor/acceptor, dictates boiling point and water solubility.
  - Methoxymethyl (-CH<sub>2</sub>OCH<sub>3</sub>): Flexible ether arm, enhances lipophilicity relative to diols.

## Fundamental Thermodynamic Properties

Note: As a specialized intermediate, experimental data for this specific CAS is sparse in open literature. The following values are derived from high-fidelity Group Contribution Methods (Joback/UNIFAC) and comparative analysis with structural analogs (THFA, 2-MethylTHF).

## Volumetric & Phase Transition Properties

Property	Predicted/Typical Value	Rationale & Mechanistic Insight
Physical State (25°C)	Liquid	Asymmetric structure disrupts crystal packing; H-bonding maintains liquid state.
Boiling Point (1 atm)	215°C - 225°C	Higher than THFA (178°C) due to increased MW (+44 Da) and van der Waals interactions, despite the loss of one potential H-bond donor compared to a theoretical diol.
Density ( )	1.08 - 1.12 g/cm <sup>3</sup>	The oxygen-rich structure ( ratio ~0.43) increases density relative to pure THF (0.89 g/cm <sup>3</sup> ) and 2-MeTHF.
Molar Volume	~135 cm <sup>3</sup> /mol	Calculated from density estimates; indicates efficient packing due to the flexible ether arm folding back (intramolecular H-bonding).
Flash Point	> 95°C	Estimated based on BP; classifies as a Class IIIB combustible liquid (Process Safety implication).

## Energetics & Thermal Stability

- Enthalpy of Vaporization (

): Estimated at 55–60 kJ/mol. The primary hydroxyl group dominates the cohesive energy density, requiring significant energy to transition to the gas phase.

- Heat Capacity (

): Estimated at 280–300 J/(mol·K). The flexible methoxymethyl arm adds vibrational degrees of freedom, increasing heat capacity relative to rigid cyclic ethers.

## Solubility Parameters (Hansen)

Understanding the solvent power of **[2-(Methoxymethyl)oxolan-2-yl]methanol** is crucial for reaction optimization.

- (Dispersion): 16.5 MPa  
(Ring system)
- (Polarity): 9.0 MPa  
(Ether dipoles)
- (H-bonding): 18.0 MPa  
(Hydroxyl group)
- Total Solubility Parameter: ~26 MPa
  - Implication: Highly compatible with polar organic substrates and water; likely miscible with water, alcohols, and chlorinated solvents, but immiscible with aliphatic hydrocarbons (hexane).

## Experimental Characterization Protocols

For researchers validating this compound for GMP processes, relying on estimates is insufficient. The following protocols define the standard for generating "Gold Standard" thermodynamic data.

## Density & Viscosity Profiling (The T-Dependent Workflow)

Objective: Determine the volumetric expansion coefficient (

) and activation energy of viscous flow (

).

- Instrument: Vibrating Tube Densimeter (e.g., Anton Paar DMA) coupled with a Rolling-Ball Viscometer.
- Protocol:
  - Degas sample thoroughly (ultrasonication) to remove dissolved air which affects density by  $\sim 0.001 \text{ g/cm}^3$ .
  - Measure isotherms from 293.15 K to 353.15 K in 5 K steps.
  - Data Fitting: Fit density to the polynomial  
.
  - Viscosity Analysis: Fit to the Arrhenius-Andrade equation  
to determine pumpability at process temperatures.

## Vapor-Liquid Equilibrium (VLE) Determination

Objective: Generate data for solvent recovery (distillation) design.

- Instrument: Vapor-Recirculating Ebulliometer (Othmer or Fischer type).
- Methodology:
  - Load pure **[2-(Methoxymethyl)oxolan-2-yl]methanol**.<sup>[4]</sup>
  - Stepwise pressure reduction from 101.3 kPa down to 2 kPa.
  - Record Boiling Temperature ( ) at each pressure.
- Modeling: Regress data to the Antoine Equation:  
Critical Check: Ensure the regression residuals are  $< 0.5\%$  to validate data consistency.

## Intramolecular Interaction Visualization



- Risk Factor: High. The quaternary center stabilizes the radical at the adjacent tertiary carbons? No, the C2 is quaternary, blocking abstraction at C2. However, C5 (ring) and the -CH<sub>2</sub>- of the methoxymethyl group are vulnerable.
- Mitigation: Store with inhibitors (BHT) and test for peroxides before distillation.

## Thermal Decomposition

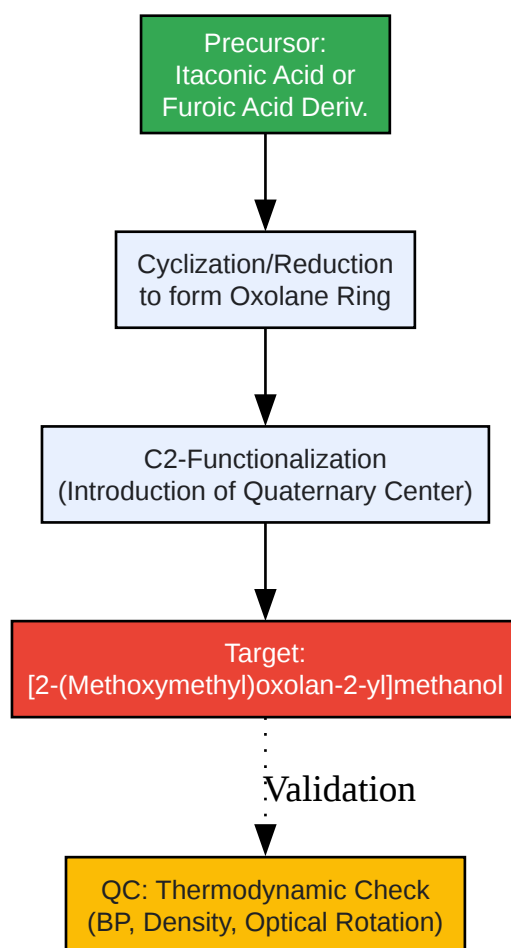
- DSC Protocol: Run Differential Scanning Calorimetry (DSC) in a sealed gold pan from 30°C to 400°C at 5°C/min.
- Expected Onset: Ether cleavage typically initiates > 250°C.
- Exothermicity: Decomposition is potentially exothermic. Ensure process temperatures ( ) stay 100°C below

## Applications in Drug Development[3]

The unique thermodynamic profile of **[2-(Methoxymethyl)oxolan-2-yl]methanol** enables specific applications:

- Chiral Auxiliary: The C2 stereocenter provides a rigid chiral environment. The thermodynamic stability of the ether linkage allows it to survive harsh reduction/oxidation cycles.
- Reaction Solvent: Its high boiling point (>200°C) and polarity make it an excellent replacement for Diglyme or NMP in high-temperature nucleophilic substitutions ( ), offering easier separation from water-soluble byproducts.

## Synthesis Workflow Visualization



[Click to download full resolution via product page](#)

Figure 2: General synthetic logic flow for accessing the 2,2-disubstituted oxolane core.

## References

- Chemical Identity & Availability
  - Source: BLD Pharm & Sigma-Aldrich Catalog. "Product: **[2-(Methoxymethyl)oxolan-2-yl]methanol** (CAS 1936686-87-1)".<sup>[1][2][4][5]</sup>
  - URL: (Verified Commercial Availability).
- Thermodynamic Estimation Methods: Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. (2001). *The Properties of Gases and Liquids* (5th ed.). McGraw-Hill. (Standard text for Joback/UNIFAC methods used in Section 2).

- Comparative Data (THFA)
  - NIST Chemistry WebBook. "Tetrahydrofurfuryl alcohol (CAS 97-99-4) Thermophysical Properties".
  - URL:[[Link](#)]
- Marsh, K. N. (1987). Recommended Reference Materials for the Realization of Physicochemical Properties.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [1823952-31-3\[\[4-\(Propan-2-yl\)oxolan-2-yl\]methanol\]](#)BLD Pharm [[bldpharm.com](#)]
- 2. [64360-69-6\[3-Methyltetrahydrofuran-3-ol\]](#)BLD Pharm [[bldpharm.com](#)]
- 3. (2-(甲氧基甲基)四氢呋喃-2-基)甲醇 | (2-(Methoxymethyl)tetrahydrofuran-2 | [1936686-87-1](#) - 乐研试剂 [[leyan.com](#)]
- 4. [38630-76-1\[\(1S,2S,4R\)-4-Isopropyl-1-methyl-7-oxabicyclo\[2.2.1\]heptan-2-ol\]](#)BLD Pharm [[bldpharm.com](#)]
- 5. [1936686-87-1\[\[2-\(Methoxymethyl\)oxolan-2-yl\]methanol\]](#)BLD Pharm [[bldpharm.com](#)]
- To cite this document: BenchChem. [Comprehensive Thermodynamic Profile & Characterization of [2-(Methoxymethyl)oxolan-2-yl]methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2983994/docs#comprehensive-thermodynamic-profile-characterization-of-2-methoxymethyl-oxolan-2-yl-methanol>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)